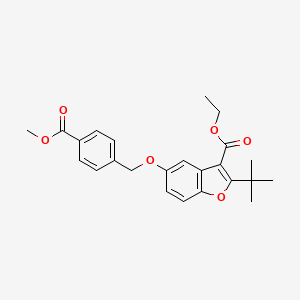

Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of Functional Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the methoxycarbonylbenzyl group can be added through a nucleophilic substitution reaction.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using an acid catalyst like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxycarbonylbenzyl group with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound's structure suggests it may exhibit biological activity, particularly due to the presence of the benzofuran moiety, which has been associated with various therapeutic effects. Preliminary studies indicate that compounds containing benzofuran structures can possess:

- Antimicrobial properties : Some benzofuran derivatives have shown effectiveness against bacterial and fungal strains.

- Anti-inflammatory effects : The presence of specific substituents can enhance the anti-inflammatory activity of benzofuran compounds.

- Anticancer activity : Research indicates that certain benzofuran derivatives can inhibit cancer cell proliferation.

Given these potential benefits, Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate could serve as a lead compound for further drug development targeting various diseases.

Synthetic Chemistry

This compound can be utilized as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Esterification : The ethyl ester group can be modified to create new derivatives with altered properties.

- Nucleophilic substitutions : The compound can participate in nucleophilic substitution reactions, leading to the formation of more complex structures.

- Cross-coupling reactions : It can serve as a substrate in cross-coupling reactions to synthesize larger organic molecules.

These reactions highlight the compound's utility in creating diverse chemical entities for research and industrial applications.

Biological Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for assessing its therapeutic potential. Interaction studies may focus on:

- Enzyme inhibition : Investigating whether the compound inhibits specific enzymes linked to disease pathways.

- Receptor binding : Analyzing how the compound interacts with cellular receptors to elicit biological responses.

- Cellular uptake and metabolism : Studying how the compound is absorbed and processed within biological systems.

These studies are essential for determining the viability of this compound as a therapeutic agent.

Wirkmechanismus

The mechanism of action of Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzofuran core can intercalate with DNA or inhibit specific enzymes, leading to its biological activities. The presence of functional groups like the methoxycarbonylbenzyl and tert-butyl groups can enhance its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-methanol: Similar structure but with a hydroxyl group instead of an ester.

2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-aldehyde: Similar structure but with an aldehyde group instead of an ester.

These compounds share the benzofuran core and similar functional groups but differ in their specific substituents, leading to variations in their chemical reactivity and biological activities. The unique combination of functional groups in this compound makes it particularly versatile and valuable for various applications.

Biologische Aktivität

Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a tert-butyl group and an ether linkage to a methoxycarbonyl-benzyl moiety. Its structural formula can be represented as follows:

This structure may influence its solubility, stability, and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and esterification processes. Specific methodologies may vary, but the general approach includes:

- Formation of Benzofuran Core : The benzofuran structure is synthesized through cyclization reactions involving ortho-substituted phenols and carbonyl compounds.

- Substitution Reactions : The introduction of the tert-butyl group and methoxycarbonyl-benzyl moiety occurs via nucleophilic substitution reactions.

- Esterification : The final product is obtained by esterifying the carboxylic acid with ethanol in the presence of acid catalysts.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, derivatives containing benzofuran moieties have shown effectiveness against various bacterial strains in vitro, suggesting potential applications in treating infections .

Anticancer Properties

Research focusing on benzofuran derivatives has demonstrated promising anticancer activity. In particular, compounds that share structural similarities with this compound have been tested against cancer cell lines, revealing significant cytotoxic effects. For example, studies reported IC50 values in the micromolar range against human cancer cell lines, indicating their potential as chemotherapeutic agents .

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with disease processes. For instance:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Induction of Apoptosis : Evidence indicates that certain derivatives can trigger apoptosis in cancer cells, contributing to their anticancer properties .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicological aspects of this compound is crucial for evaluating its therapeutic potential. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest favorable properties for drug development:

| Property | Findings |

|---|---|

| Solubility | Moderate |

| Bioavailability | High |

| Metabolism | Liver-mediated |

| Toxicity | Low in preliminary studies |

These findings indicate a promising profile for further development as a pharmaceutical agent.

Case Studies

Eigenschaften

IUPAC Name |

ethyl 2-tert-butyl-5-[(4-methoxycarbonylphenyl)methoxy]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-6-28-23(26)20-18-13-17(11-12-19(18)30-21(20)24(2,3)4)29-14-15-7-9-16(10-8-15)22(25)27-5/h7-13H,6,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWVWJFHTNRPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.